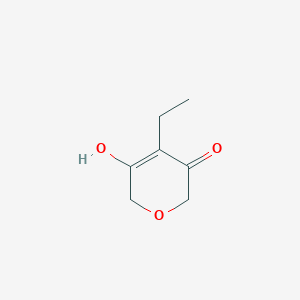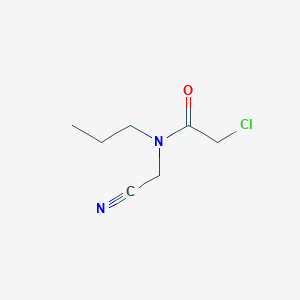
2-Chloro-N-(cyanomethyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyanomethyl)-N-propylacetamide is an organic compound with the molecular formula C7H11ClN2O It is a derivative of acetamide, characterized by the presence of a chloro group, a cyanomethyl group, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyanomethyl)-N-propylacetamide typically involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of sodium cyanide. The reaction conditions are as follows:
-
Step 1: Formation of N-propylacetamide
Reactants: Propylamine and chloroacetyl chloride
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} ]
-
Step 2: Cyanomethylation
Reactants: N-propylacetamide and sodium cyanide
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{CN} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyanomethyl)-N-propylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide, potassium carbonate).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water as the solvent.
Condensation Reactions: Aldehydes or ketones, solvents (e.g., ethanol, methanol), and catalysts (e.g., p-toluenesulfonic acid).
Major Products
Substitution Reactions: Substituted acetamides
Hydrolysis: Carboxylic acids and amines
Condensation Reactions: Imines and other derivatives
Scientific Research Applications
2-Chloro-N-(cyanomethyl)-N-propylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyanomethyl group is particularly important for its inhibitory activity, as it can form strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyanomethyl)acetamide: Similar structure but lacks the propyl group.
2-Chloro-N-(cyanomethyl)-N-ethylacetamide: Similar structure but has an ethyl group instead of a propyl group.
2-Chloro-N-(cyanomethyl)-N-methylacetamide: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
2-Chloro-N-(cyanomethyl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
61555-40-6 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-propylacetamide |
InChI |
InChI=1S/C7H11ClN2O/c1-2-4-10(5-3-9)7(11)6-8/h2,4-6H2,1H3 |
InChI Key |
YPOTYSKZOILFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC#N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


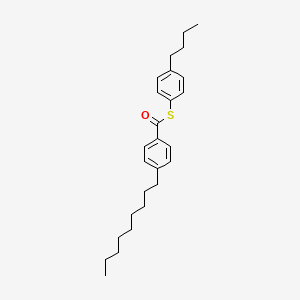



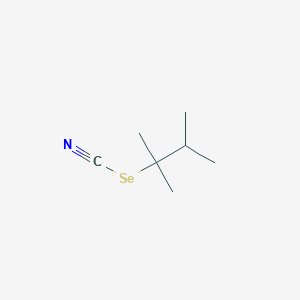

![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
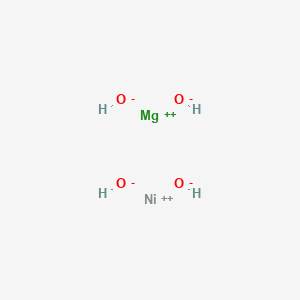
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

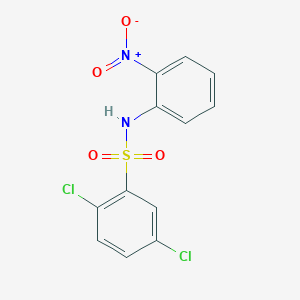
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
